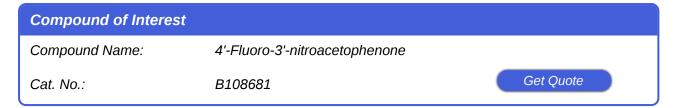


# 4'-Fluoro-3'-nitroacetophenone CAS number 400-93-1

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An In-Depth Technical Guide to 4'-Fluoro-3'-nitroacetophenone (CAS: 400-93-1)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4'-Fluoro-3'-nitroacetophenone** is a substituted aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its trifunctional nature, featuring a ketone, a nitro group, and a fluorine atom, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its applications in the development of therapeutic agents.

## **Chemical Structure and Identifiers**



Identifier	Value
CAS Number	400-93-1[2]
Molecular Formula	C8H6FNO3[2]
Molecular Weight	183.14 g/mol [2]
IUPAC Name	1-(4-fluoro-3-nitrophenyl)ethanone[3]
Synonyms	3-Acetyl-6-fluoronitrobenzene, 4-Acetyl-1-fluoro- 2-nitrobenzene, 3'-Nitro-4'- fluoroacetophenone[1]
InChI Key	PTCNZDJJIOLIKQ-UHFFFAOYSA-N
SMILES	CC(=O)c1ccc(F)c(c1)INVALID-LINK=O

**Physical and Chemical Properties** 

Property	Value
Appearance	Light yellow to light brown crystalline powder[1] [2]
Melting Point	47-51 °C[2]
Boiling Point	118-120 °C at 0.8 mmHg[2]
Density	1.336 g/cm³ (Predicted)[2]
Solubility	Soluble in Methanol[2]
Flash Point	>110 °C (>230 °F)

# **Safety and Handling**



Hazard Category	GHS Classification
Pictogram	
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage	Sealed in a dry, room temperature environment[2]

# Experimental Protocols Synthesis of 4'-Fluoro-3'-nitroacetophenone from 4Fluoroacetophenone

This protocol details the nitration of 4-fluoroacetophenone to yield **4'-fluoro-3'-nitroacetophenone**.[2]

#### Materials:

- 1-(4-fluorophenyl)ethanone (4-Fluoroacetophenone)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO₃)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Brine (saturated NaCl solution)
- Deionized Water (H<sub>2</sub>O)



- Silica Gel (100-200 mesh)
- Hexane

#### Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

#### Procedure:

- In a round-bottom flask, dissolve 1.10 g (7.97 mmol) of 1-(4-fluorophenyl)ethanone in 5 mL of concentrated H<sub>2</sub>SO<sub>4</sub> under stirring.
- Cool the mixture to -15 °C using an ice-salt bath.
- Slowly add 1.50 mL of concentrated HNO₃ dropwise to the reaction mixture, ensuring the temperature remains at -15 °C.
- Continue stirring the reaction mixture at -15 °C for 80 minutes.
- After 80 minutes, pour the reaction mixture into 120 mL of ice-cold water.
- Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
- Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine.



- Separate the organic layer and dry it over anhydrous Na2SO4.
- Concentrate the dried organic layer under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% ethyl acetate in hexane solution as the eluent.
- Collect the fractions containing the product and concentrate to afford 4'-fluoro-3'-nitroacetophenone as an off-white solid (yield: 0.80 g, 55%).[2]

**Spectroscopic Data** 

Spectroscopy Type	Data
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 8.57-8.66 (m, 1H), 8.20-8.26 (m, 1H), 7.39 (t, J=9.30 Hz, 1H), 2.64 (s, 3H)[2]
Predicted Mass Spectrometry	[M+H]+: 184.04045, [M+Na]+: 206.02239, [M-H]-: 182.02589[4]
Infrared (IR) Spectroscopy	An ATR-IR spectrum is available on PubChem, showing characteristic peaks for a nitro-aromatic ketone.[3] Key expected vibrations include C=O stretching, aromatic C=C stretching, C-N stretching, and NO <sub>2</sub> stretching.
<sup>13</sup> C NMR	Experimental data is not readily available.  Predicted shifts can be estimated based on the structure and data from similar compounds.

# **Applications in Drug Development**

**4'-Fluoro-3'-nitroacetophenone** is a key starting material for the synthesis of various biologically active compounds.

# **Inhibitors of Trypanosoma cruzi**

This compound is used in the synthesis of inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The synthesis involves a series of reactions including nucleophilic aromatic substitution of the fluoride, amination of the ketone, and reduction of the



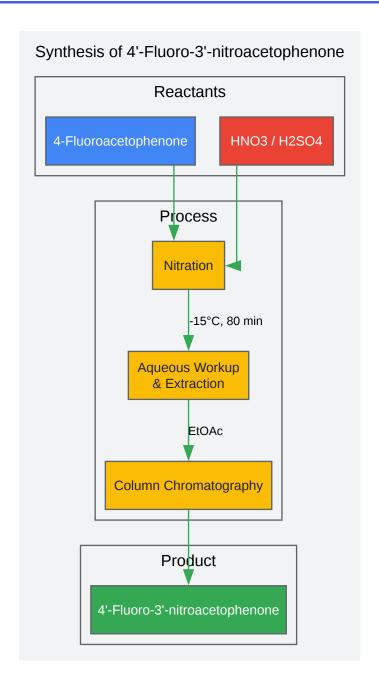
nitro group.[1] The resulting molecules have shown high potency against the parasite.[1] The mechanism of action for many nitroaromatic compounds against T. cruzi involves the enzymatic reduction of the nitro group within the parasite to form reactive nitrogen species, which induce lethal oxidative stress.

# **Synthesis of Chromen Derivatives**

**4'-Fluoro-3'-nitroacetophenone** also serves as a precursor for the synthesis of bicyclic heterocycles like chromen derivatives.[1] Certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated anti-inflammatory properties by inhibiting the TLR4/MAPK signaling pathway. This pathway is crucial in the inflammatory response triggered by lipopolysaccharides (LPS).

# Visualizations Experimental and Logical Workflows

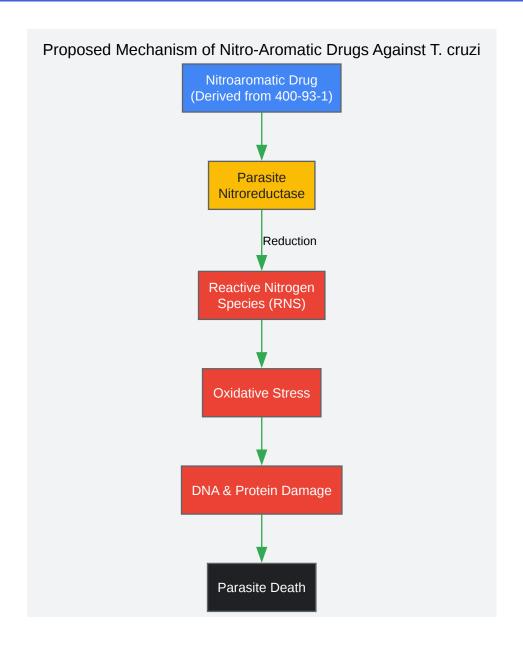




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Caption: Synthesis workflow for **4'-Fluoro-3'-nitroacetophenone**.

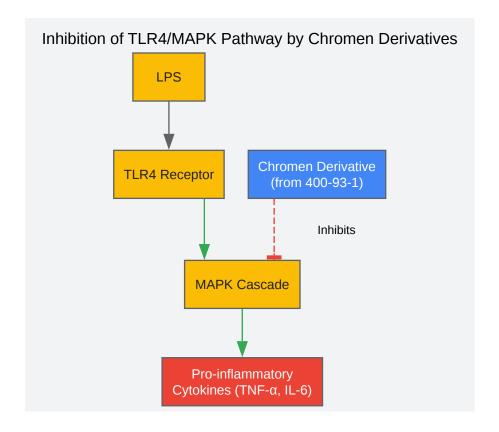




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Caption: Inhibition mechanism of T. cruzi by nitro-aromatic drugs.





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Caption: Anti-inflammatory action of chromen derivatives.

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